molecular formula C16H14N2O2S B12184931 3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12184931
M. Wt: 298.4 g/mol
InChI Key: DDENBIBSWONACL-UHFFFAOYSA-N
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Description

3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound that features a unique structure combining a phenyl group, a pyridine ring, and an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the formation of the oxathiine ring followed by the introduction of the phenyl and pyridine groups. One common method involves the reaction of a suitable thiol with an epoxide to form the oxathiine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
  • 3-phenyl-N-(pyridin-4-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
  • 3-phenyl-N-(quinolin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Uniqueness

3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities compared to its analogs .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

5-phenyl-N-pyridin-3-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C16H14N2O2S/c19-16(18-13-7-4-8-17-11-13)14-15(21-10-9-20-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,19)

InChI Key

DDENBIBSWONACL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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